2-Chloro-5-methylphenylboronic acid
Overview
Description
2-Chloro-5-methylphenylboronic acid is an organoboron compound with the molecular formula C7H8BClO2 and a molecular weight of 170.4 g/mol . It is a white to almost white powder or crystalline solid at room temperature . This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Preparation Methods
The synthesis of 2-Chloro-5-methylphenylboronic acid typically involves the reaction of 2-Chloro-5-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
2-Chloro-5-methylphenylboronic acid undergoes various chemical reactions, including:
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-methylphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2-Chloro-5-methylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired biaryl product . This process is highly efficient and allows for the formation of carbon-carbon bonds under mild conditions .
Comparison with Similar Compounds
2-Chloro-5-methylphenylboronic acid can be compared with other boronic acids such as 2-Chloro-5-methoxyphenylboronic acid and 3-Formylphenylboronic acid . While these compounds share similar reactivity in Suzuki-Miyaura coupling reactions, this compound is unique due to its specific substituents, which can influence its reactivity and the properties of the final product .
Similar compounds include:
- 2-Chloro-5-methoxyphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
These compounds are also used in organic synthesis and have applications in various fields, but their specific substituents and reactivity profiles differ from this compound .
Properties
IUPAC Name |
(2-chloro-5-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUXNVYJDBCLPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590374 | |
Record name | (2-Chloro-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193353-35-4 | |
Record name | (2-Chloro-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-methylphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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